molecular formula C16H17N3O4 B5799403 1-(Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 4-METHYL BENZENE-1,4-DICARBOXYLATE

1-(Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 4-METHYL BENZENE-1,4-DICARBOXYLATE

Cat. No.: B5799403
M. Wt: 315.32 g/mol
InChI Key: VLEPCYANVNUTHQ-UHFFFAOYSA-N
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Description

1-(Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 4-METHYL BENZENE-1,4-DICARBOXYLATE is a complex organic compound featuring a pyrrole ring and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 4-METHYL BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach involves the radical or nucleophilic addition of nitrogen species to an unsaturated C–C bond, followed by further functional group transformations .

Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of ionic liquids for reaction media can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 4-METHYL BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quaternary ammonium cations, while substitution reactions can introduce diverse functional groups onto the pyrrole or benzene rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 4-METHYL BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Uniqueness: 1-(Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 4-METHYL BENZENE-1,4-DICARBOXYLATE is unique due to its specific combination of a pyrrole ring and a benzene ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-O-[(Z)-[amino-(1,5-dimethylpyrrol-2-yl)methylidene]amino] 1-O-methyl benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-10-4-9-13(19(10)2)14(17)18-23-16(21)12-7-5-11(6-8-12)15(20)22-3/h4-9H,1-3H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEPCYANVNUTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C(=NOC(=O)C2=CC=C(C=C2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(N1C)/C(=N/OC(=O)C2=CC=C(C=C2)C(=O)OC)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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